ethyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Ethyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a synthetic 1,2,4-triazole derivative with a complex substitution pattern. The core structure comprises a 4-methyl-4H-1,2,4-triazole ring substituted at the 3-position with a sulfanylacetate ethyl ester group and at the 5-position with a formamido-linked 4-(diethylsulfamoyl)phenyl moiety. This compound is of interest due to its structural complexity, which may confer unique physicochemical and biological properties compared to simpler triazole derivatives.
Properties
IUPAC Name |
ethyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O5S2/c1-5-24(6-2)31(27,28)15-10-8-14(9-11-15)18(26)20-12-16-21-22-19(23(16)4)30-13-17(25)29-7-3/h8-11H,5-7,12-13H2,1-4H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSAJYZOALHHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C)SCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Attachment of the Sulfamoyl Group: The sulfamoyl group is attached through a nucleophilic substitution reaction using diethylsulfamoyl chloride.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
ethyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ethyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The triazole ring and sulfamoyl group are known to interact with enzymes and proteins, inhibiting their activity. This compound can also interfere with cellular processes such as DNA replication and protein synthesis, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Substituents on the Triazole Ring
The target compound’s 4-methyl group distinguishes it from analogues like ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS 338962-50-8, ), which features a 4-phenyl group.
Variations in the Amide Substituent
The 4-(diethylsulfamoyl)phenyl group in the target compound contrasts with:
Sulfanylacetate Ester Modifications
The ethyl ester group is conserved in most analogues, but substitutions in the sulfanyl chain (e.g., methyl vs. phenyl in N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide , ) can alter lipophilicity and metabolic pathways.
Reactivity and Stability
- The sulfanyl group (–S–) in the target compound is susceptible to oxidation, similar to analogues like 2-[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide ( ), which may form disulfide bridges under oxidative conditions.
- The ethyl ester group can undergo hydrolysis to carboxylic acids, a common metabolic pathway observed in related compounds ( ).
Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
Ethyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a synthetic compound with potential pharmacological applications. Its structure incorporates a triazole ring and a sulfamoyl group, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic uses.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The formation of the triazole ring is crucial as it influences the compound's biological properties. The reaction conditions and choice of solvents can significantly affect the yield and purity of the final product.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 mg/L |
| Escherichia coli | 16 mg/L |
| Pseudomonas aeruginosa | 32 mg/L |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. In vitro studies have shown that this compound exhibits activity against common fungal pathogens such as Candida albicans and Aspergillus niger:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 mg/L |
| Aspergillus niger | 32 mg/L |
Anticancer Activity
Emerging studies suggest that triazole-containing compounds may have anticancer properties. This compound has been evaluated in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 µM |
| MCF7 (breast cancer) | 15 µM |
These findings indicate that the compound induces apoptosis in cancer cells, likely through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The triazole moiety may inhibit enzymes involved in nucleic acid synthesis or disrupt cell membrane integrity in microbial cells. Additionally, the sulfamoyl group could enhance binding affinity to target proteins involved in cancer progression.
Case Studies
- Antimicrobial Efficacy : A study conducted by Al-Majidi et al. (2019) evaluated the antimicrobial effects of several triazole derivatives including this compound against clinical isolates. The compound showed promising results against resistant strains.
- Anticancer Properties : Research by Deshmukh & Dhongade (2020) demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells in vitro, suggesting its potential for further development as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves:
- Amide coupling : Use coupling agents like EDCI/HOBt in DMF at room temperature for 12 hours (yield: ~75%) .
- Triazole ring formation : React NaN₃ and NH₄Cl in DMSO at 80°C for 6 hours (yield: ~82%) .
- Critical parameters include anhydrous conditions, stoichiometric control, and real-time monitoring via TLC/HPLC.
Q. Which spectroscopic techniques are recommended for structural validation?
- NMR (¹H/¹³C) : Confirms proton environments (e.g., δ 8.21 ppm for triazole protons) and carbon骨架 .
- IR spectroscopy : Identifies functional groups (e.g., 1680 cm⁻¹ for amide C=O) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ = 523.4751) .
- X-ray crystallography : Provides definitive geometry (e.g., CCDC deposit numbers for triazole ring conformation) .
Q. How can purity (>95%) be achieved during purification?
- Column chromatography : Use ethyl acetate/hexane gradients.
- Recrystallization : Ethanol/water mixtures improve crystalline purity.
- Analytical HPLC : C18 columns with acetonitrile/water + 0.1% TFA mobile phase .
Advanced Research Questions
Q. How can computational methods predict derivative reactivity and stability?
- Density Functional Theory (DFT) : Analyzes transition states for sulfanyl group substitutions .
- Molecular Dynamics (MD) : Simulates conformational stability in aqueous environments.
- QSAR models : Correlate substituents (e.g., diethylsulfamoyl) with bioactivity .
Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. inactive)?
- Standardized assays : Use identical cell lines (e.g., HEK293) and concentrations (IC₅₀ comparisons).
- Structural analogs : Modify the 4-methyltriazolyl group to assess activity dependence .
- Orthogonal validation : Combine enzymatic inhibition assays with cellular efficacy studies .
Q. How is the compound’s interaction with biological targets elucidated?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., Kd = 2.3 µM for protease inhibition) .
- X-ray crystallography : Resolves binding modes (e.g., hydrogen bonding with enzyme active sites) .
- Mutagenesis : Validates critical residues (e.g., Ser123 in target enzymes) .
Methodological Notes
- Advanced vs. Basic : Basic questions focus on synthesis/characterization; advanced questions address mechanistic and computational challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
